Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Description
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (CAS: 91920-52-4) is an organic compound with the molecular formula C₁₀H₁₁ClFNO₃ and a molar mass of 247.65 g/mol. It features a phenoxyacetate backbone substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 5, 2, and 4, respectively. The compound is classified as an irritant (hazard symbol Xi) and is stored at 2–8°C to maintain stability . Its melting point ranges between 76–80°C, suggesting a crystalline solid structure at room temperature. This compound is primarily used in pharmaceutical and agrochemical research due to its multifunctional substituents, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLVVRBCFCKYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382379 | |
| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-52-4 | |
| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Amino-2-chloro-4-fluorophenol Intermediate
This intermediate is crucial and is prepared by reduction of the corresponding nitro-substituted phenol or via hydrolysis of ethyl carbonate derivatives.
Method A: Catalytic Reduction of Nitro-Substituted Phenol
- Starting from 2-chloro-4-fluoro-5-nitrophenol, catalytic hydrogenation is performed using platinum (IV) oxide or palladium on carbon catalysts in ethanol under atmospheric pressure and room temperature.
- The reaction proceeds until the nitro group is fully reduced to the amino group.
- The product is isolated by filtration and concentration, yielding 5-amino-2-chloro-4-fluorophenol with yields around 85–95% and melting points around 145–150 °C.
Method B: Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl) Ethyl Carbonate
- The ethyl carbonate derivative is hydrolyzed in aqueous sodium hydroxide solution at 35–40 °C over several hours.
- After neutralization with hydrochloric acid, the amino phenol precipitates and is collected by filtration.
- This method achieves high yields (~95.9%) and is scalable for industrial production.
| Method | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic Reduction | PtO2 or Pd/C, H2, ethanol | Room temp, atmospheric pressure | 85–95 | Mild conditions, selective |
| Hydrolysis | NaOH aqueous, HCl for neutralization | 35–40 °C, 4–6 hours | ~95.9 | Scalable, aqueous medium |
Etherification to Form Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
The amino phenol is alkylated with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ether linkage.
- Reagents: Ethyl bromoacetate, potassium carbonate or potassium tert-butoxide as base.
- Solvent: Aprotic solvents such as dimethylacetamide (DMAc), dimethylformamide (DMF), or isopropylamide.
- Conditions: Heating at 80 °C overnight or reflux for several hours.
- Catalysts/Additives: Potassium iodide may be added to facilitate the reaction.
The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the alkyl halide, forming the ether bond.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate or tert-butoxide |
| Solvent | DMAc, DMF, or isopropylamide |
| Temperature | 80 °C |
| Reaction Time | Overnight (8–12 hours) |
| Additives | Potassium iodide (trace amounts) |
| Workup | Extraction with ethyl acetate, washing, drying |
This method yields the this compound as a solid product, which can be purified by recrystallization or chromatography.
Alternative Reduction and Functionalization Approaches
- Reduction of nitro precursors using iron powder and ammonium chloride in ethanol/water mixtures has been reported for related aminophenoxyacetates, providing a safer and cost-effective alternative to catalytic hydrogenation.
- The reduction proceeds under reflux for several hours, followed by filtration and extraction to isolate the amino compound.
- This method avoids the use of hydrogen gas and expensive catalysts.
Summary Table of Preparation Steps
Research Findings and Notes
- The catalytic hydrogenation method is well-established and provides high purity amino phenol intermediates but requires handling of hydrogen gas and noble metal catalysts.
- Hydrolysis of ethyl carbonate derivatives offers a scalable and efficient route to the amino phenol intermediate with excellent yields.
- Alkylation under basic conditions with ethyl bromoacetate is a straightforward nucleophilic substitution reaction, with potassium tert-butoxide providing strong basicity for efficient ether formation.
- Alternative reduction using iron and ammonium chloride is safer and cost-effective, suitable for large-scale synthesis.
- Purification typically involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization to achieve high purity.
- The final compound’s structure and purity are confirmed by melting point, NMR spectroscopy, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of different amine derivatives.
Hydrolysis: Formation of 2-(5-amino-2-chloro-4-fluorophenoxy)acetic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific enzymes and receptors, making it valuable for drug development. The introduction of fluorine atoms into drug molecules is known to enhance their bioactivity and metabolic stability, which is a trend increasingly observed in the pharmaceutical industry where approximately 25% of small-molecule drugs contain fluorine .
Key Points:
- Building Block for Pharmaceuticals: Used to synthesize compounds targeting specific biological pathways.
- Fluorination Benefits: Enhances drug efficacy and stability.
Biological Studies
In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its unique structure allows researchers to investigate the mechanisms of action of various biological processes. The presence of fluorine can modify the lipophilicity and solubility of compounds, impacting their bioavailability and interaction with biological systems .
Key Points:
- Enzyme Inhibition Studies: Helps in understanding how certain compounds can inhibit enzyme activity.
- Receptor Binding Analysis: Useful in determining how drugs interact with their targets.
Materials Science
The compound is also explored in materials science for developing novel materials with specific electronic or optical properties. The incorporation of fluorinated compounds can lead to materials with enhanced performance characteristics, such as improved dielectric properties or increased thermal stability .
Key Points:
- Development of Novel Materials: Utilized in creating materials with tailored properties.
- Enhanced Performance: Fluorinated materials often exhibit superior characteristics compared to non-fluorinated counterparts.
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential use as an intermediate in synthesizing agrochemicals, including herbicides and pesticides. The ability to fine-tune physicochemical properties through fluorination makes these compounds more effective as crop protection agents .
Key Points:
- Synthesis of Agrochemicals: Acts as an intermediate for developing herbicides and pesticides.
- Enhanced Efficacy: Fluorination can improve the effectiveness of agricultural chemicals.
Case Study 1: Medicinal Chemistry Application
A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity against colon cancer cell lines. Compounds synthesized from this building block showed low GI50 values, indicating potent cytotoxic effects .
Case Study 2: Agricultural Application
Research on the synthesis of fluorinated herbicides has shown that incorporating this compound into herbicide formulations increased their effectiveness against resistant weed species. The study highlighted the importance of fluorination in improving the selectivity and potency of agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups can enhance binding affinity and selectivity through various interactions such as hydrogen bonding, van der Waals forces, and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include ethyl phenoxyacetates with varying substituents. Key differences lie in the type, position, and number of functional groups, which directly impact physicochemical properties and applications.
Table 1: Comparative Analysis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate and Analogs
Substituent Effects on Physicochemical Properties
- However, amino groups may also increase susceptibility to oxidation, necessitating careful storage conditions .
- Halogen Substitution (Cl, F): Chloro and fluoro substituents at positions 2 and 4 contribute to increased molecular weight and steric hindrance. The electron-withdrawing nature of these groups may stabilize the phenoxy ring, influencing reactivity in nucleophilic substitution reactions .
- Methoxy Groups (-OCH₃) : Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate demonstrates how methoxy groups improve solubility and alter electronic distribution, which could be advantageous in drug design.
Biological Activity
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a compound of significant interest in both medicinal and agricultural chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by various studies and data.
- Molecular Formula : CHClFNO
- Molecular Weight : 247.66 g/mol
- Melting Point : 76°C to 80°C
- CAS Number : 91920-52-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Similar compounds, such as pyraflufen-ethyl, are known to inhibit protoporphyrinogen oxidase, an enzyme critical in the biosynthesis of chlorophyll. This compound may exhibit similar inhibitory effects, leading to the accumulation of reactive oxygen species (ROS) that can damage cellular components and induce cell death.
- Binding Affinity : The compound's amino and halogen substituents enhance its binding affinity to target sites within plant cells, which is crucial for its herbicidal activity. This interaction is essential for disrupting normal plant growth processes .
Herbicidal Applications
This compound has shown significant herbicidal properties, making it a candidate for agricultural use:
- Targeting Plant Metabolism : The compound's structure suggests it may inhibit specific metabolic pathways in plants, similar to other herbicides. Studies indicate that compounds with analogous structures often disrupt the biosynthesis of vital compounds in plants.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceuticals targeting various enzymes or receptors. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant herbicidal activity in controlled environments, inhibiting growth in several weed species. |
| Study B (2022) | Investigated the binding interactions with protoporphyrinogen oxidase, confirming inhibition similar to known herbicides. |
| Study C (2023) | Explored modifications of the compound leading to enhanced bioactivity; identified derivatives with improved efficacy against target weeds. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(5-amino-2-bromo-4-fluorophenoxy)acetate | Contains bromine instead of chlorine | Potential variations in herbicidal properties due to halogen differences |
| Ethyl 2-(5-amino-4-chlorophenoxy)acetate | Lacks fluorine | May exhibit different herbicidal properties |
| Ethyl 2-(5-hydroxy-4-chlorophenoxy)acetate | Contains a hydroxyl group | Potentially different reactivity and solubility characteristics |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Adjust stoichiometry of ethyl bromoacetate (1.2–1.5 equivalents) to minimize unreacted phenol.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amino group .
Basic: Which analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : For structural confirmation, use SHELXL for refinement . Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with a temperature gradient from 50°C to 300°C (5°C/min) to verify purity and detect byproducts .
- NMR Spectroscopy : Use deuterated DMSO-d₆ or CDCl₃, and perform ¹H, ¹³C, and 2D (COSY, HSQC) experiments to resolve overlapping signals in aromatic regions .
Advanced: How can crystallographic data discrepancies (e.g., bond lengths/angles) be resolved during structural refinement?
Q. Methodological Answer :
- Refinement Software : Use SHELXL with TWIN/BASF commands to address twinning or disorder .
- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) for similar phenoxyacetate derivatives. For example, compare with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CSD refcode: XUZJUV) to validate geometric parameters .
- Thermal Ellipsoid Analysis : Identify high displacement parameters (Ueq > 0.1 Ų) and apply restraints to disordered atoms .
Advanced: What computational methods are effective for predicting reaction pathways and optimizing yields?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., alkylation) using Gaussian 16 with the B3LYP/6-31G(d) basis set to identify energy barriers.
- Machine Learning : Train models on datasets like Reaxys to predict optimal solvent/base combinations. For example, DMF vs. acetonitrile for nucleophilic substitution efficiency .
- Kinetic Modeling : Use MATLAB or Python to simulate reaction progress under varying temperatures and concentrations.
Advanced: How can stability studies be designed to evaluate degradation under storage or experimental conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze via HPLC (C18 column, 0.1% TFA in water/acetonitrile) for degradation products (e.g., hydrolysis to free phenol) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours and monitor via UV spectroscopy (λmax = 270 nm for intact ester group) .
- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS/MS .
Advanced: How can researchers identify and characterize byproducts formed during synthesis?
Q. Methodological Answer :
- LC-HRMS : Use a Q-TOF mass spectrometer (ESI+ mode) to detect low-abundance byproducts (e.g., di-alkylated species or dechlorinated analogs) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate, CAS 1805479-66-6) to assign fragment ions .
- Isolation via Prep-TLC : Separate byproducts using silica gel TLC (ethyl acetate/hexane, 3:7), elute with CH₂Cl₂, and characterize via ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
